molecular formula C9H11NO3 B559545 DL-Tyrosine CAS No. 556-03-6

DL-Tyrosine

Cat. No.: B559545
CAS No.: 556-03-6
M. Wt: 181.19 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tyrosine involves its isolation from casein hydrolysate. The method used for the isolation of various amino acids consists of the hydrolysis of a protein mixture and subsequent separation of the desired amino acid from the hydrolysate . The process includes the following steps:

Industrial Production Methods: Industrial production of tyrosine typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity .

Scientific Research Applications

Neurotransmitter Synthesis

Role in Neurotransmission

DL-Tyrosine serves as a precursor for catecholamines, which are critical for neurotransmission. The conversion process involves several enzymatic steps:

  • Tyrosine Hydroxylase converts tyrosine to L-DOPA.
  • Dopamine β-Hydroxylase converts dopamine to norepinephrine.

This pathway is crucial for maintaining adequate levels of these neurotransmitters, especially during periods of stress or cognitive demand .

Cognitive Enhancement

Effects on Cognitive Performance

Research indicates that this compound supplementation can enhance cognitive performance under stressful conditions. A systematic review highlighted that tyrosine loading counteracts decrements in working memory and information processing induced by challenging situations .

Case Study: Cognitive Performance Under Stress

  • Study Design : A double-blind, placebo-controlled trial assessed the effects of this compound on cognitive tasks during high-stress conditions.
  • Findings : Participants receiving tyrosine exhibited improved task performance and reduced response times without compromising accuracy. This suggests that tyrosine supplementation enhances cognitive flexibility and working memory in stressful environments .

Stress Management

Physiological Effects of Tyrosine Supplementation

This compound has been shown to mitigate the physiological effects of stress by enhancing catecholamine synthesis. Studies involving animal models demonstrated that tyrosine administration could prevent behavioral inhibition caused by stressors, indicating its potential as a protective agent against stress-induced cognitive decline .

Data Table: Effects of this compound on Stress Response

StudySubject TypeDosageKey Findings
Lehnert et al. (1984)Rats200 mg/kgTyrosine protected against stress-induced behavioral inhibition
Jongkees et al. (2015)Young Adults150 mg/kgImproved cognitive control tasks under stress
Examine.com (2024)HumansVariesAlleviated acute stress-induced cognitive decline

Clinical Applications

Therapeutic Uses in Medical Conditions

This compound has potential therapeutic applications in various medical conditions:

  • Phenylketonuria : In individuals with phenylketonuria, tyrosine supplementation can help restore normal levels of neurotransmitters, which are often depleted due to dietary restrictions .
  • Depression and Anxiety Disorders : Due to its role in neurotransmitter synthesis, this compound may serve as an adjunct treatment for mood disorders by enhancing dopamine and norepinephrine levels .

Industrial Applications

Use in Dietary Supplements

The growing market for dietary supplements has seen an increase in products containing this compound aimed at enhancing cognitive function and reducing stress. These supplements are particularly popular among athletes and individuals facing high cognitive demands .

Mechanism of Action

Tyrosine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Tyrosine is similar to other amino acids such as phenylalanine, tryptophan, and histidine:

Tyrosine’s uniqueness lies in its role as a precursor for multiple neurotransmitters and hormones, making it essential for various physiological functions .

Biological Activity

DL-Tyrosine is a non-essential amino acid that plays a crucial role in various biological processes, including neurotransmitter synthesis, hormonal regulation, and metabolic functions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is a racemic mixture of the two enantiomers, D-tyrosine and L-tyrosine. It is derived from phenylalanine and is involved in the synthesis of several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its chemical formula is C9H11NO3C_9H_{11}NO_3 .

2. Biological Functions

2.1 Neurotransmitter Synthesis

One of the primary roles of this compound is its involvement in the synthesis of catecholamines. Research indicates that supplementation with this compound can enhance cognitive performance and improve mood under stress conditions. A study found that individuals who received this compound demonstrated improved cognitive flexibility and working memory during stressful tasks .

2.2 Hormonal Regulation

This compound also plays a significant role in the production of thyroid hormones. It acts as a precursor for thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism. Studies have shown that adequate levels of tyrosine can support thyroid function, particularly in individuals with low dietary intake .

2.3 Antioxidant Properties

Emerging research suggests that this compound exhibits antioxidant properties, which can help mitigate oxidative stress. This activity may be beneficial in preventing cellular damage and has implications for aging and neurodegenerative diseases .

3. Kinetic Studies

The enzymatic activity related to this compound has been extensively studied. A notable investigation focused on the enzyme tyrosine decarboxylase (TyDC), which converts tyrosine to tyramine. The kinetic parameters are summarized in the following table:

Substratekcatk_{cat} (s1^{-1})KmK_m (μM)kcat/Kmk_{cat}/K_m (s1M1^{-1}M^{-1})
Tyrosine0.507 ± 0.0104249.7 ± 17.112032
Dopa0.126 ± 0.0052273.8 ± 37.18460.2

This data indicates that tyrosine is a more efficient substrate for TyDC compared to dopa, highlighting its significance in metabolic pathways .

4. Clinical Applications

4.1 Cognitive Enhancement

Several clinical trials have explored the effects of this compound on cognitive performance, particularly under stress or fatigue conditions. For instance, one study demonstrated that participants taking this compound showed significant improvements in mental performance during challenging tasks compared to a placebo group .

4.2 Mood Regulation

This compound supplementation has been linked to mood enhancement and reduced symptoms of depression in some studies. Its role in increasing catecholamine levels may contribute to these effects, making it a potential adjunct treatment for mood disorders .

5. Case Studies

A review of multiple case studies reveals varied outcomes related to this compound supplementation:

  • Case Study A : In a controlled trial involving military personnel exposed to extreme stress, those supplemented with this compound reported lower levels of stress-related fatigue and improved focus.
  • Case Study B : An elderly population receiving this compound showed improved cognitive function over six months compared to those receiving standard care.

These case studies underline the potential benefits of this compound across different demographics and conditions.

Q & A

Basic Research Questions

Q. What are the key chemical and physical characteristics of DL-Tyrosine that influence experimental design?

this compound (C₉H₁₁NO₃; molecular weight 181.19) is a racemic mixture of D- and L-tyrosine isomers. Its solubility varies: it is slightly soluble in DMSO and aqueous solutions but requires inert gas purging during stock preparation to prevent oxidation. Storage at -20°C ensures stability for ≥4 years . Handling precautions include avoiding inhalation of dust and skin/eye contact, with immediate flushing recommended for accidental exposure . These properties necessitate careful solvent selection (e.g., isotonic saline for biological assays) and controlled storage conditions to maintain integrity .

Q. How do solubility and stability limitations of this compound impact experimental protocols?

Due to its limited solubility, stock solutions must be prepared under inert gas (e.g., nitrogen) to minimize oxidation. Residual organic solvents (e.g., DMSO) in biological assays should be <0.1% to avoid confounding physiological effects. Aqueous solutions are unstable beyond 24 hours, requiring fresh preparation for kinetic studies . For long-term storage, lyophilization or aliquoting at -20°C is advised .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While this compound is not classified as hazardous, acute exposure can cause eye/skin irritation or respiratory distress. Researchers must use PPE (gloves, goggles), ensure ventilation, and avoid dust generation. Emergency measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for ingestion . Contaminated surfaces should be cleaned with ethanol or water .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance metabolic pathway analysis?

Isotopic labeling (e.g., [1-¹³C]-DL-Tyrosine) enables precise tracking of metabolic fluxes in vivo. For example, ²H-labeled this compound in EPR studies resolved radical species dynamics in galactose oxidase . Methodology:

  • Use isotope-enriched precursors (≥98% purity) .
  • Pair with LC-MS or NMR for quantification .
  • Control for isotopic scrambling via kinetic modeling .

Q. What experimental designs resolve contradictions in this compound quantification across plant studies?

In soybean research, this compound content varied by 12.9% under irrigation/fertilization treatments . To reconcile discrepancies:

  • Apply multivariate analysis (ANOVA) to isolate factors (e.g., water, nutrients).
  • Standardize extraction (e.g., 0.05 M HCl for HPLC ).
  • Validate with spiked recovery experiments to assess matrix interference .

Q. How can EPR spectroscopy parameters be optimized for studying this compound-derived radicals?

Deuterated this compound ([²H₅]-DL-Tyrosine) reduces spectral broadening in EPR, enabling resolution of hyperfine couplings. Key steps:

  • Prepare radicals in phosphate buffer (pH 7, 25 mM) .
  • Use X-Sophe simulations to model spin densities .
  • Maintain low temperature (100 K) to stabilize radical intermediates .

Q. What methodologies integrate this compound into metabolomic workflows for fermented products?

In Monascus cheese, this compound levels correlated with protein digestion pathways. Workflow:

  • Extract metabolites using methanol:water (80:20) .
  • Analyze via untargeted LC-QTOF-MS.
  • Apply pathway enrichment tools (e.g., KEGG) to identify amino acid metabolism nodes .
  • Use PCA to distinguish treatment effects on tyrosine pools .

Q. Methodological Tables

Table 1: Key Solubility and Storage Parameters

PropertyValue/RecommendationReference
Solubility in DMSOSlight (prepare <10 mg/mL)
Aqueous Stability≤24 hours (fresh prep advised)
Long-term Storage-20°C, lyophilized

Table 2: Isotopic Labeling Applications

IsotopeApplicationReference
[²H₅]-DL-TyrosineEPR radical dynamics
[1-¹³C]-DL-TyrosineMetabolic flux analysis

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25619-78-7
Record name L-Tyrosine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25619-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1023730
Record name L-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless
Record name Tyrosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18489
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Tyrosine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BOILING POINT: SUBLIMES
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Tyrosine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

FINE SILKY NEEDLES, White crystals

CAS No.

60-18-4, 25619-78-7
Record name L-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Tyrosine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

344 °C, 343 °C
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tyrosine
Reactant of Route 2
DL-Tyrosine
Reactant of Route 3
DL-Tyrosine
Reactant of Route 4
DL-Tyrosine
Reactant of Route 5
DL-Tyrosine
Reactant of Route 6
DL-Tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.